Cas no 866849-46-9 (Phenyl 5-bromothiophene-2-carboxylate)

Phenyl 5-bromothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-溴噻吩-2-甲酸苯酯
- Phenyl 5-bromothiophene-2-carboxylate
- Phenyl5-bromothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-bromo-, phenyl ester
- 866849-46-9
-
- インチ: 1S/C11H7BrO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H
- InChIKey: YGCVSYPOXGGLNO-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C(C(=O)OC2C([H])=C([H])C([H])=C([H])C=2[H])S1
計算された属性
- せいみつぶんしりょう: 281.93501g/mol
- どういたいしつりょう: 281.93501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 54.5
Phenyl 5-bromothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744553-1g |
Phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 98% | 1g |
¥3612.00 | 2024-04-27 | |
Chemenu | CM199229-1g |
phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95% | 1g |
$489 | 2021-08-05 | |
Alichem | A169003567-1g |
Phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95% | 1g |
$417.78 | 2023-08-31 | |
Crysdot LLC | CD11040956-1g |
Phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95+% | 1g |
$518 | 2024-07-18 | |
Chemenu | CM199229-1g |
phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95% | 1g |
$489 | 2023-01-18 |
Phenyl 5-bromothiophene-2-carboxylate 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
Phenyl 5-bromothiophene-2-carboxylateに関する追加情報
Recent Advances in the Application of Phenyl 5-bromothiophene-2-carboxylate (CAS: 866849-46-9) in Chemical Biology and Pharmaceutical Research
Phenyl 5-bromothiophene-2-carboxylate (CAS: 866849-46-9) is a brominated thiophene derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and materials for organic electronics. Recent studies have highlighted its role in facilitating Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterocyclic scaffolds with potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Phenyl 5-bromothiophene-2-carboxylate as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromine moiety at the 5-position of the thiophene ring for palladium-catalyzed cross-coupling with various boronic acids, yielding a library of compounds with improved selectivity profiles. The most promising derivative showed a 15-fold increase in BTK inhibition potency compared to earlier generation inhibitors, while maintaining excellent pharmacokinetic properties in preclinical models.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) on the development of thiophene-based quorum sensing inhibitors using Phenyl 5-bromothiophene-2-carboxylate as a starting material. The electron-withdrawing carboxylate group was found to significantly influence the compound's ability to penetrate bacterial biofilms, while the bromine atom allowed for further functionalization to optimize target engagement. The lead compound from this series demonstrated potent activity against Pseudomonas aeruginosa with an MIC90 of 2 μg/mL, representing a promising approach to address antibiotic resistance.
Material science applications have also benefited from this compound's unique properties. Research published in Advanced Materials (2023) described its use in the synthesis of conjugated polymers for organic thin-film transistors. The phenyl ester group provided improved solubility for solution processing, while maintaining the desirable electronic properties of the thiophene core. Devices fabricated with these materials achieved charge carrier mobilities exceeding 3 cm²/V·s, making them competitive with traditional silicon-based components for certain applications.
The safety profile and synthetic accessibility of Phenyl 5-bromothiophene-2-carboxylate continue to make it a valuable tool in medicinal chemistry. Recent process chemistry improvements have reduced the production cost by approximately 40% through optimized bromination conditions and catalyst recycling systems, as reported in Organic Process Research & Development (2024). These advances are expected to further expand its applications in both academic and industrial settings.
Looking forward, several clinical candidates derived from Phenyl 5-bromothiophene-2-carboxylate are expected to enter Phase I trials in 2025, targeting inflammatory diseases and certain oncology indications. The compound's versatility in structure-activity relationship studies positions it as a critical component in the continued development of next-generation therapeutics across multiple disease areas.
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